Hirudin (54-65) (desulfated) - 113274-56-9

Hirudin (54-65) (desulfated)

Catalog Number: EVT-354715
CAS Number: 113274-56-9
Molecular Formula: C66H93N13O25
Molecular Weight: 1468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hirudin, a natural polypeptide found in the saliva of the medicinal leech Hirudo medicinalis, is a potent inhibitor of alpha-thrombin, an enzyme involved in blood coagulation. This 65-residue polypeptide has garnered significant interest due to its potential as an antithrombotic agent. The desulfated form of hirudin, particularly the COOH-terminal domain, has been studied extensively for its therapeutic applications and mechanisms of action12345678.

Synthesis Analysis

Hirudin (54-65) (desulfated) and its analogs can be synthesized using solid-phase peptide synthesis techniques, specifically employing the Fmoc (fluorenylmethyloxycarbonyl) strategy. [, , , ] This method involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. [, , ]

Molecular Structure Analysis

The primary chemical reaction involving Hirudin (54-65) (desulfated) is its binding interaction with thrombin. [, , , , , , , , , , , , ] This interaction is non-covalent and primarily driven by electrostatic and hydrophobic forces between the peptide and specific amino acid residues within thrombin's exosite I. [, , , , , , , , , , , , ]

Mechanism of Action

The COOH-terminal domain of hirudin, known as hirugen, acts as a competitive inhibitor of alpha-thrombin. It binds to an exosite on alpha-thrombin, distinct from the active site, which is crucial for the interaction with fibrinogen, a key protein in clot formation. This binding does not significantly affect the inactivation of alpha-thrombin by antithrombin III, suggesting that hirugen can work in concert with the body's natural anticoagulant mechanisms1.

Recombinant desulfatohirudin retains the thrombin-inhibitory activity of natural hirudin with minimal immune response in humans. Studies using NMR and site-directed mutagenesis have identified transient hydrogen bonds on the surface of desulfatohirudin, which contribute to its inhibitory function2.

The pharmacological behavior of recombinant hirudin (rH) is similar to that of native hirudin, with strong antithrombotic activity observed in various experimental models. The antithrombotic effects of rH have been confirmed in vivo, and its influence on primary hemostasis is minimal at therapeutic doses35.

Desulfated hirugen (hirudin 54-65) has been found to induce endothelium-dependent relaxation of porcine pulmonary arteries, an effect that is attributed to the release of endothelium-derived nitric oxide (NO). This vasodilatory effect is independent of the anticoagulant activity, suggesting additional therapeutic applications4.

Physical and Chemical Properties Analysis

Hirudin (54-65) (desulfated) is a relatively small peptide, typically comprising 12 amino acid residues. [, , , , , , ] Its chemical properties, such as solubility and stability, can vary depending on the specific amino acid sequence and the presence or absence of modifications like sulfation. [, , ]

Applications in Various Fields

Antithrombotic Therapy: Hirudin and its derivatives have been shown to be effective in preventing thrombus formation in animal models, with recombinant hirudin displaying similar structure and biological function to the natural form. The antithrombotic activity of hirudin derivatives, which have a lower bleeding risk, is of particular interest for clinical applications357.

Cardiovascular Interventions: The endothelium-dependent relaxant effect of desulfated hirugen on pulmonary arteries indicates a potential role in treating pulmonary hypertension or as an adjunct in cardiovascular procedures where control of vascular tone is crucial4.

Pharmacological Research: Bifunctional thrombin inhibitors based on the sequence of hirudin have been designed to enhance potency by targeting both the catalytic site and the auxiliary exosite of thrombin. These inhibitors could lead to the development of more effective anticoagulants6.

Wound Healing and Anti-fibrosis: Hirudin has been reported to have wound repair effects and anti-fibrosis effects, which could be beneficial in the treatment of chronic wounds and fibrotic diseases7.

Oncology: The anti-tumor effects of hirudin suggest a possible role in cancer therapy, although the mechanisms and clinical applications require further investigation7.

Metabolic Disorders: Hirudin's effects on diabetic complications and anti-hyperuricemia indicate potential applications in managing metabolic disorders7.

Neurology: The effects of hirudin on cerebral hemorrhage could open new avenues for the treatment of stroke and related conditions7.

Future Directions

Structure-Activity Relationship Studies:

Further research on Hirudin (54-65) (desulfated) could focus on exploring the structure-activity relationships within the peptide sequence. [, , , ] By systematically modifying specific amino acid residues and analyzing their impact on thrombin binding and activity, researchers can gain a deeper understanding of the key structural determinants for this interaction. [, , , ]

Development of Peptide-Based Therapeutics:

The use of Hirudin (54-65) (desulfated) as a template for designing novel peptide-based therapeutics holds promise for treating thrombotic disorders. [, , , ] Further research can focus on optimizing the peptide's stability, bioavailability, and efficacy in vivo, potentially leading to the development of new anticoagulant drugs with improved safety and efficacy profiles. [, , , ]

While Hirudin (54-65) (desulfated) has been primarily studied in the context of blood coagulation, thrombin is known to play a role in other biological processes, such as inflammation and cancer metastasis. [] Future research could explore the use of this peptide to investigate thrombin's involvement in these processes and to identify potential therapeutic targets.

Hirudin (54-65)

  • Relevance: Hirudin (54-65) is a sulfated analog of Hirudin (54-65) (desulfated). The key structural difference between these two peptides is the presence of a sulfate group on the tyrosine residue at position 63 in Hirudin (54-65). This sulfation enhances the binding affinity of the peptide for thrombin, resulting in increased potency as a thrombin inhibitor compared to the desulfated form [, , ].

[E61Y,E62Y]HV-1-(54-65)

  • Relevance: This compound is structurally related to Hirudin (54-65) (desulfated) through modifications in the amino acid sequence of the Hirudin (54-65) parent peptide. The substitutions of glutamic acid residues with tyrosine residues at positions 61 and 62 aim to investigate the role of specific amino acids in thrombin binding and inhibitory activity [].

[E62Y]HV-1-(54-65)

  • Relevance: Similar to [E61Y,E62Y]HV-1-(54-65), this analog is structurally related to Hirudin (54-65) (desulfated) through modifications within the Hirudin (54-65) sequence. The substitution at position 62 in this analog helps researchers understand the contribution of specific amino acids to the interaction with thrombin and the resulting inhibitory effects [].

Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln (12-mer [54-65])

  • Relevance: As a truncated analog of Hirudin (54-65), 12-mer [54-65] shares a significant portion of its structure with Hirudin (54-65) (desulfated). Studying truncated analogs helps delineate the minimal sequence within Hirudin (54-65) required for thrombin binding and inhibitory activity [].

Thr-Pro-Lys-Pro-Gln-Ser-His-Asn-Asp-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln (21-mer [45-65])

  • Relevance: Similar to 12-mer [54-65], this extended analog helps investigate the impact of additional amino acids flanking the core Hirudin (54-65) sequence on thrombin binding and inhibitory activity in relation to Hirudin (54-65) (desulfated) [].

NF-22

  • Relevance: NF-22 is structurally related to Hirudin (54-65) (desulfated) as it incorporates the key binding residues found in the C-terminal region of hirudin. The presence of two O-sulfated tyrosine residues in NF-22 further enhances its antithrombin activity compared to the desulfated form [].
  • Relevance: This compound is structurally related to Hirudin (54-65) (desulfated) because it includes the hirudin55-65 fragment, which is directly derived from Hirudin (54-65) (desulfated), as its fibrinogen-recognition exosite binding component [].
  • Relevance: This compound is considered structurally related to Hirudin (54-65) (desulfated) for the same reason as the dansyl-containing analog—the inclusion of the hirudin55-65 fragment derived from Hirudin (54-65) (desulfated) as a key structural and functional element [].
  • Relevance: As with the previous two analogs, this compound is structurally related to Hirudin (54-65) (desulfated) due to the presence of the hirudin55-65 fragment, a direct derivative of Hirudin (54-65) (desulfated), as part of its structure [].
  • Relevance: The rationale for considering this compound structurally related to Hirudin (54-65) (desulfated) remains the same—the incorporation of the hirudin55-65 fragment derived from Hirudin (54-65) (desulfated) as an essential part of its structure [].
  • Relevance: These compounds are structurally related to Hirudin (54-65) (desulfated) because they are designed to mimic the binding mode of hirudin. They incorporate a significant portion of the C-terminal sequence of Hirudin (54-65) (desulfated), with variations at the Xaa position to explore the importance of the IleH59 side chain for thrombin binding [].

Properties

CAS Number

113274-56-9

Product Name

Hirudin (54-65) (desulfated)

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C66H93N13O25

Molecular Weight

1468.5 g/mol

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1

InChI Key

ZNEKMMIWGPUTGR-SQJOKQRMSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.